molecular formula C10H10BrF2NO3 B14052532 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene

Cat. No.: B14052532
M. Wt: 310.09 g/mol
InChI Key: LNWMPHNABRDYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps:

    Bromination: The bromopropyl group can be introduced via a bromination reaction. This can be done by reacting the nitro compound with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Methoxylation: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid, and sodium borohydride.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Major Products

    Substitution: Products include azides, nitriles, and thioethers.

    Reduction: The major product is the corresponding aniline derivative.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

    Industry: It can be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene depends on its specific application

    Nitro Group: Can undergo reduction to form reactive intermediates that interact with cellular components.

    Bromopropyl Group: Can participate in alkylation reactions, modifying proteins or nucleic acids.

    Difluoromethoxy Group: Can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-4-nitrobenzene: Lacks the difluoromethoxy group, which may affect its reactivity and applications.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    1-(3-Bromopropyl)-3-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of difluoromethoxy, affecting its electronic properties and interactions.

Uniqueness

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the difluoromethoxy group can enhance its lipophilicity and influence its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10BrF2NO3

Molecular Weight

310.09 g/mol

IUPAC Name

4-(3-bromopropyl)-2-(difluoromethoxy)-1-nitrobenzene

InChI

InChI=1S/C10H10BrF2NO3/c11-5-1-2-7-3-4-8(14(15)16)9(6-7)17-10(12)13/h3-4,6,10H,1-2,5H2

InChI Key

LNWMPHNABRDYRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.